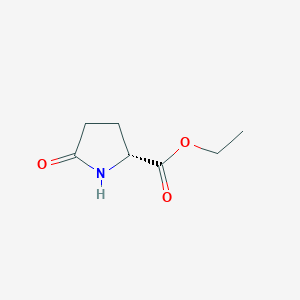

ethyl (2R)-5-oxopyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl (2R)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJOOVQLTTVTJY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (2R)-5-oxopyrrolidine-2-carboxylate

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a notable chiral building block in organic synthesis, holds significant importance for researchers, scientists, and professionals in drug development.[1] Its distinct pyrrolidine ring structure, featuring both a carbonyl and a carboxylate functional group, coupled with its specific (R) stereochemistry, imparts unique reactivity and biological activity.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, application in synthetic chemistry, and analytical identification.

| Property | Value | Source |

| CAS Number | 68766-96-1 | [1][2] |

| Molecular Formula | C₇H₁₁NO₃ | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 5-Oxo-D-proline Ethyl Ester, (R)-5-Oxopyrrolidine-2-carboxylic Acid Ethyl Ester | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Boiling Point | 453.1±38.0 °C at 760 mmHg (for the corresponding carboxylic acid) | [3] |

| Topological Polar Surface Area | 55.4 Ų | [2][4] |

| InChI Key | QYJOOVQLTTVTJY-RXMQYKEDSA-N | [1][2] |

| Canonical SMILES | CCOC(=O)[C@H]1CCC(=O)N1 | [1][2] |

Chemical Reactivity and Synthetic Utility

This compound's functional groups—an ester, a lactam (cyclic amide), and a chiral center—make it a versatile intermediate for a variety of chemical transformations.

-

Reduction : The carbonyl group within the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.[1]

-

Substitution : The ethyl ester group is susceptible to nucleophilic substitution, allowing for its conversion into other esters or amides.[1]

-

Oxidation : While the lactam is relatively stable, the secondary amine, if unprotected, and other parts of the molecule could be subject to oxidation under specific conditions.[1]

Its primary utility lies in its role as a chiral precursor for more complex molecules. The (R) configuration is readily available, making it a valuable starting material for the synthesis of pharmaceuticals, natural products, and functional materials with defined stereochemistry.[1] For instance, it has been instrumental in creating γ-aminobutyric acid (GABA) derivatives and bioactive spirocyclic compounds with potential antitumor properties.[1]

Experimental Protocols

A prevalent method for synthesizing this compound is through the acid-catalyzed esterification of pyroglutamic acid.[1]

Protocol: Acid-Catalyzed Esterification of (R)-Pyroglutamic Acid [1]

-

Dissolution : Dissolve (R)-pyroglutamic acid (e.g., 20 g, 154.8 mmol) in absolute ethanol (400 mL).

-

Catalysis : Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the solution.

-

Reflux : Heat the mixture to reflux and maintain for approximately 24 hours.

-

Monitoring : Track the reaction's progress using thin-layer chromatography (TLC). The conversion can be observed by the disappearance of the pyroglutamic acid spot (typical Rf = 0.41) and the appearance of the ethyl ester product spot (typical Rf = 0.67).

-

Work-up : Upon completion, cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography if necessary.

Applications in Research and Development

The compound's unique structural features make it a valuable asset in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry : It is a key precursor for pharmaceutical agents, particularly those targeting neurological disorders.[1][5] Its scaffold is integrated into novel drug candidates to explore various biological activities, including potential neuroprotective effects.[1]

-

Asymmetric Catalysis : this compound can be utilized as a chiral ligand in asymmetric catalysis.[1] By incorporating this molecule into transition metal catalysts, scientists can facilitate highly selective and efficient stereoselective transformations, which are crucial for synthesizing enantiomerically pure pharmaceuticals.[1]

-

Organic Synthesis : It serves as a fundamental chiral building block for constructing complex organic molecules and natural products with precise stereochemistry.[1]

Safety and Handling

According to GHS classifications, this compound requires careful handling.[2]

-

Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions : Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing.[6] In case of contact, affected areas should be rinsed immediately with plenty of water.[6] For spills, the material should be swept up and placed into suitable containers for disposal, avoiding dust formation.[6]

It is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[6] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. Buy this compound | 68766-96-1 [smolecule.com]

- 2. This compound | C7H11NO3 | CID 643508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid (EVT-2683235) | 1001390-60-8 [evitachem.com]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.fr [fishersci.fr]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a valuable chiral building block in organic synthesis and medicinal chemistry.[1] This document details the key analytical techniques and experimental protocols utilized to confirm the chemical structure, stereochemistry, and purity of this compound.

Introduction

This compound, also known as D-pyroglutamic acid ethyl ester, is a cyclic amino acid derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol .[2] Its rigid pyrrolidinone ring and chiral center at the C2 position make it a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals. A thorough understanding of its structure is paramount for its effective application in research and development. This guide outlines the multifaceted approach to its structural verification, encompassing spectroscopic analysis and stereochemical determination.

Synthesis

A widely employed method for the synthesis of this compound is the acid-catalyzed esterification of (R)-pyroglutamic acid.[1]

Experimental Protocol: Acid-Catalyzed Esterification

A mixture of (R)-pyroglutamic acid (1 equivalent) in absolute ethanol (approximately 10-20 volumes) is treated with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. Purification is typically achieved through vacuum distillation or column chromatography on silica gel to afford pure this compound.

Logical Workflow for Synthesis and Purification

References

A Comprehensive Guide to the Nomenclature of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate

For researchers, scientists, and professionals in drug development, precise communication is paramount. This begins with the accurate and comprehensive identification of chemical compounds. Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a key chiral building block in organic synthesis, is known by a variety of synonyms across different chemical databases, suppliers, and scientific literature. This guide provides an in-depth overview of its nomenclature to ensure clarity and facilitate effective information retrieval.

IUPAC Name and Stereochemistry

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [][][3][4]. The "(2R)" designation specifies the stereochemistry at the second carbon of the pyrrolidine ring, which is crucial for its application in asymmetric synthesis.

Common Synonyms and Abbreviations

In laboratory practice and commercial listings, a range of synonyms and abbreviations are used for convenience. These are often based on the common name of the parent acid, pyroglutamic acid.

| Synonym Category | Synonym |

| Common Chemical Names | D-Pyroglutamic acid ethyl ester[][4] |

| (R)-5-Oxopyrrolidine-2-carboxylic acid ethyl ester[][][3] | |

| 5-Oxo-D-proline Ethyl Ester[3][4] | |

| Ethyl (R)-(-)-2-pyrrolidone-5-carboxylate[4][5] | |

| (R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone[4][5] | |

| D-5-Oxo-2-pyrrolidinecarboxylic acid ethyl ester[5] | |

| Ethyl 5-oxo-D-prolinate[4] | |

| Abbreviations | D-Pyr-OEt[][][4] |

| H-D-PYR-OET[4] |

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, a variety of chemical identifiers are assigned to this compound.

| Identifier Type | Identifier |

| CAS Registry Number | 68766-96-1[][3][4] |

| EC Number | 898-267-9[4] |

| PubChem CID | 643508[4] |

| InChI | InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1[][3][4] |

| InChIKey | QYJOOVQLTTVTJY-RXMQYKEDSA-N[][][4] |

| Canonical SMILES | CCOC(=O)C1CCC(=O)N1[][3] |

| Isomeric SMILES | CCOC(=O)[C@H]1CCC(=O)N1[3][4] |

Experimental Workflow: Compound Identification

The following diagram illustrates a typical workflow for the unambiguous identification of a chemical compound like this compound in a research setting.

This guide consolidates the various synonyms and identifiers for this compound, providing a valuable resource for the scientific community. The standardized nomenclature and identifiers are essential for accurate documentation, database searches, and clear communication in research and development.

References

The Synthesis of D-Pyroglutamic Acid Ethyl Ester: A Technical Guide

An In-depth Examination of the Synthesis of a Key Chiral Building Block for Researchers, Scientists, and Drug Development Professionals.

Introduction

D-pyroglutamic acid and its derivatives, such as the ethyl ester, are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The rigid, cyclic structure of the pyroglutamate scaffold provides a conformationally constrained amino acid analogue that is useful in designing molecules with specific spatial orientations. This technical guide provides a comprehensive overview of the synthesis of D-pyroglutamic acid ethyl ester, focusing on established methodologies, experimental protocols, and quantitative data to aid researchers in its preparation and application. While the precise historical "discovery" of the synthesis of this specific ester is not well-documented, its preparation relies on fundamental and well-established chemical transformations dating back to the late 19th century. The formation of pyroglutamic acid by heating glutamic acid was first noted in 1882, and the Fischer-Speier esterification, a foundational method for producing esters, was developed in 1895.[1]

Core Synthesis Strategy: A Two-Step Approach

The most common and practical approach to the synthesis of D-pyroglutamic acid ethyl ester involves a two-step process commencing from the readily available D-glutamic acid. This strategy is outlined below:

-

Cyclization of D-Glutamic Acid: The first step involves the intramolecular cyclization of D-glutamic acid to form D-pyroglutamic acid. This is typically achieved through thermal dehydration.

-

Esterification of D-Pyroglutamic Acid: The resulting D-pyroglutamic acid is then esterified with ethanol to yield the desired D-pyroglutamic acid ethyl ester. Several methods can be employed for this step, with the use of thionyl chloride being a common and efficient approach.

This two-step pathway is advantageous as it utilizes a stable and common starting material and separates the cyclization and esterification reactions, allowing for purification of the intermediate if necessary.

Experimental Protocols

Step 1: Synthesis of D-Pyroglutamic Acid via Thermal Cyclization

This protocol is based on the established method of intramolecular dehydration of glutamic acid by heating.[2]

Procedure:

-

To a suitable reaction vessel, add D-glutamic acid.

-

Heat the D-glutamic acid to a temperature of 130-180°C.[3] The reaction can be conducted neat or in a high-boiling solvent like water under reflux conditions.[4]

-

Maintain this temperature for a period of 40-70 minutes, during which the cyclization and dehydration occur.[3]

-

Monitor the reaction progress by a suitable method (e.g., TLC or NMR) until the starting material is consumed.

-

Upon completion, cool the reaction mixture.

-

If performed neat, the resulting solid is D-pyroglutamic acid. It can be purified by recrystallization from water.[5] If performed in water, the water can be removed under reduced pressure to yield the crude product, which is then recrystallized.

Step 2: Synthesis of D-Pyroglutamic Acid Ethyl Ester via Thionyl Chloride-Mediated Esterification

This protocol is a common and effective method for the esterification of carboxylic acids.[6]

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, suspend D-pyroglutamic acid (1 equivalent) in absolute ethanol (used as both reactant and solvent).

-

Cool the suspension to -5°C using an ice-salt bath.

-

Slowly add thionyl chloride (SOCl₂) (2 equivalents) to the cooled suspension while stirring.[6] The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-48 hours.[3][6] The reaction progress should be monitored (e.g., by TLC).

-

Once the reaction is complete, remove the excess ethanol and SOCl₂ under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with a dilute aqueous basic solution (e.g., a mixture of water and triethylamine or a saturated sodium bicarbonate solution) to neutralize the remaining acid, followed by a wash with brine.[6][7]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude D-pyroglutamic acid ethyl ester.

-

The crude product can be further purified by column chromatography on silica gel.[6]

Quantitative Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of D-pyroglutamic acid ethyl ester, based on the provided protocols.

Table 1: Cyclization of D-Glutamic Acid to D-Pyroglutamic Acid

| Parameter | Value | Reference |

| Starting Material | D-Glutamic Acid | [3] |

| Reaction | Thermal Cyclization | [3] |

| Temperature | 130-180°C | [3] |

| Reaction Time | 40-70 minutes | [3] |

| Yield | ~65% (for DL-pyroglutamic acid) | [6] |

Note: The yield is reported for the synthesis of DL-pyroglutamic acid from L-glutamic acid, as specific yield data for the D-enantiomer was not available in the search results. The yield for the D-enantiomer is expected to be similar.

Table 2: Esterification of D-Pyroglutamic Acid

| Parameter | Value | Reference |

| Starting Material | D-Pyroglutamic Acid | [6] |

| Reaction | Thionyl Chloride-mediated Esterification | [6] |

| Reagents | Ethanol, Thionyl Chloride | [6] |

| Temperature | -5°C to Room Temperature | [6] |

| Reaction Time | 3-48 hours | [3][6] |

| Yield | ~90% | [3] |

Mandatory Visualizations

Logical Workflow for the Synthesis of D-Pyroglutamic Acid Ethyl Ester

Caption: Overall workflow for the two-step synthesis.

Mechanism of Thionyl Chloride-Mediated Esterification

Caption: Mechanism of the esterification step.

Conclusion

The synthesis of D-pyroglutamic acid ethyl ester is a straightforward and well-established process that is accessible to researchers in various fields. The two-step approach, involving the thermal cyclization of D-glutamic acid followed by a thionyl chloride-mediated esterification, provides a reliable route to this valuable chiral intermediate. By understanding the underlying chemical principles and adhering to the detailed experimental protocols outlined in this guide, scientists and drug development professionals can efficiently produce D-pyroglutamic acid ethyl ester for their research and development needs.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. CN103351323A - Preparation method of pyroglutamic acid - Google Patents [patents.google.com]

- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Sciencemadness Discussion Board - Preparation of pyroglutamic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to Ethyl (2R)-5-oxopyrrolidine-2-carboxylate (CAS: 68766-96-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, also known as D-Pyroglutamic acid ethyl ester, is a chiral cyclic amino acid derivative belonging to the pyrrolidinone class of compounds. Its unique structural features, including a lactam ring and an ethyl ester functional group, make it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a chiral precursor in the development of complex molecules and its potential, though not yet fully elucidated, biological activities.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid or viscous oil at room temperature. It is soluble in a range of organic solvents. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 68766-96-1 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder or viscous oil | [2] |

| Melting Point | 53-57 °C | [2] |

| Boiling Point | 176 °C @ 12 mmHg | [2] |

| Density | 1.161 g/cm³ | [2] |

| Storage Temperature | 2-8 °C | [2] |

Table 2: Spectroscopic Data

| ¹H NMR (75 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | IR (Characteristic Peak) |

| δ (ppm) : 6.55 (br s, 1H, NH), 4.25 (q, 1H, J = 8.4 Hz, CH), 4.16 (q, 2H, J = 7.1 Hz, ester CH₂), 2.22-2.48 (m, 3H, H-3α, H-4), 2.07-2.22 (m, 1H, H-3β), 1.22 (t, 3H, J = 7.1 Hz, ester CH₃)[2] | δ (ppm) : 178.37 (lactam CO), 172.10 (ester CO), 61.58 (ester CH₂), 55.59 (CH), 29.33 (CH₂, C-4), 24.77 (CH₂, C-3), 14.11 (ester CH₃)[2] | ν (cm⁻¹) : 1732 (ester C=O)[1] |

Synthesis and Manufacturing

The most common and classical method for the synthesis of this compound is the acid-catalyzed esterification of D-pyroglutamic acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on a representative procedure for the synthesis of pyroglutamic acid esters.

Materials:

-

D-Pyroglutamic acid (20 g, 154.8 mmol)

-

Anhydrous ethanol (400 mL)

-

Concentrated sulfuric acid (1 mL)

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of D-pyroglutamic acid in anhydrous ethanol is prepared in a round-bottom flask.

-

Concentrated sulfuric acid is carefully added as a catalyst.

-

The reaction mixture is heated to reflux and maintained for approximately 24 hours.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the conversion of pyroglutamic acid (Rf = 0.41) to its ethyl ester (Rf = 0.67).[1]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in chloroform and washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the final product.

This method is known for its simplicity and high yields, making it suitable for both laboratory and industrial-scale production.[1]

Caption: Workflow for the classical synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable chiral building block with several applications in organic synthesis and medicinal chemistry.

-

Chiral Building Block: Its defined stereochemistry at the C2 position makes it a versatile starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.[1] It has been utilized in the synthesis of diverse chiral scaffolds, such as γ-aminobutyric acid (GABA) derivatives, which have potential therapeutic applications.[1]

-

Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of bioactive compounds, including spirocyclic molecules that have exhibited antitumor activity.[1] Its role as a precursor for pharmaceutical agents targeting neurological disorders is also an area of interest.[1]

-

Ligand in Asymmetric Catalysis: The molecule can be employed as a ligand in asymmetric catalysis. By incorporating it into a catalyst structure, it can facilitate efficient and enantioselective transformations, which is crucial for the synthesis of single-enantiomer drugs.[1]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 5-Oxoprolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxoprolinate, also known as ethyl pyroglutamate, is the ethyl ester of pyroglutamic acid, a cyclic derivative of glutamic acid. This compound serves as a versatile chiral building block in the synthesis of various pharmaceutical agents and bioactive molecules. Its rigid, cyclic structure and multiple functional groups make it an attractive starting material for creating complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 5-oxoprolinate, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological context.

Physicochemical Properties

The physical and chemical properties of ethyl 5-oxoprolinate are summarized in the tables below. It is important to note that properties can vary slightly depending on the stereoisomer (L-, D-, or DL-racemic mixture).

Table 1: Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | ethyl (2S)-5-oxopyrrolidine-2-carboxylate (for L-isomer) | [] |

| Synonyms | Ethyl pyroglutamate, H-Pyr-OEt, Ethyl L-pyroglutamate, (S)-(+)-Ethyl 2-pyrrolidone-5-carboxylate | [2][3] |

| CAS Number | 7149-65-7 (L-isomer) | [2][3] |

| 68766-96-1 (D-isomer) | [] | |

| 66183-71-9 (DL-racemic mixture) | ||

| Molecular Formula | C₇H₁₁NO₃ | [2][3] |

| Molecular Weight | 157.17 g/mol | [2][3] |

| Appearance | White to cream or pale yellow low melting solid/crystal or yellowish viscous oil | [][3] |

Table 2: Physical Properties

| Property | Value | Conditions | Reference(s) |

| Melting Point | 53-57 °C | [] | |

| Boiling Point | 176 °C | 12 mmHg | [] |

| 140-145 °C | 1 Torr | [3] | |

| Density | 1.161 - 1.2 g/cm³ (Predicted/Experimental) | [3] | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. | [4][5] | |

| Refractive Index | n20/D 1.478 (lit.) | 20 °C | |

| Optical Activity | [α]/D -3.0 to -4.0 deg | c=5 in water | [6] |

Table 3: Spectral Data

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.48 (s, 1H), 4.16 (s, 2H), 2.22-2.48 (m, 3H), 2.07-2.22 (m, 1H), 1.22 (t, 3H, J = 7.1 Hz) | [2][7] |

| ¹³C NMR | (75 MHz, CDCl₃) δ (ppm): 178.37 (lactam CO), 172.10 (ester CO), 61.58 (ester CH₂), 55.59 (CH), 29.33 (CH₂, C-4), 24.77 (CH₂, C-3), 14.11 (ester CH₃) | [2] |

| Infrared (IR) | (KBr pellet, cm⁻¹): Characterized by strong absorptions corresponding to the C=O of the lactam and ester groups. | [7][8] |

| Mass Spectrometry (MS) | Expected m/z for [M+H]⁺: 158 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of ethyl 5-oxoprolinate are provided below.

Synthesis of Ethyl L-Pyroglutamate

This protocol describes the esterification of L-pyroglutamic acid using thionyl chloride in ethanol.[2][3]

Materials:

-

L-Pyroglutamic acid

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Potassium carbonate (K₂CO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

Suspend L-pyroglutamic acid (e.g., 30.0 g, 232 mmol) in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (e.g., 20 mL, 274 mmol) dropwise to the suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 15 hours.

-

Allow the reaction mixture to warm to room temperature, at which point the solution should become clear.

-

Remove all volatile components under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (500 mL).

-

Treat the solution sequentially with anhydrous potassium carbonate and anhydrous magnesium sulfate with stirring to neutralize any remaining acid and remove water.

-

Filter off the drying agents.

-

Pass the filtrate through a small plug of silica gel to remove baseline impurities.

-

Concentrate the filtrate under reduced pressure to yield ethyl (S)-5-oxopyrrolidine-2-carboxylate as a yellowish viscous oil.

References

- 2. Ethyl L-pyroglutamate | 7149-65-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 6. Ethyl L-Pyroglutamate | 7149-65-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl (2R)-5-oxopyrrolidine-2-carboxylate. This compound, a derivative of pyroglutamic acid, is a valuable chiral building block in organic synthesis. The following sections detail its spectral characteristics, the experimental protocols for data acquisition, and visual representations of its structure and the analytical workflow.

Molecular Structure and Atom Numbering

The structure of this compound is presented below with standardized atom numbering for correlation with the NMR spectral data.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectral data provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented here is for the equivalent (S)-enantiomer, ethyl L-pyroglutamate.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.22-2.48 | m | 3H | H-3α, H-4 |

| 2.07-2.22 | m | 1H | H-3β |

| 1.22 | t, J = 7.1 Hz | 3H | ester CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms within the molecule. The data provided is for the equivalent (S)-enantiomer, ethyl L-pyroglutamate.[1]

| Chemical Shift (δ) ppm | Assignment |

| 178.37 | lactam CO (C5) |

| 172.10 | ester CO (C6) |

| 61.58 | ester CH₂ (C8) |

| 55.59 | CH (C2) |

| 29.33 | CH₂ (C4) |

| 24.77 | CH₂ (C3) |

| 14.11 | ester CH₃ (C9) |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound is outlined below.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

-

Filtration: The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

-

Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution, which is critical for obtaining high-quality spectra.

Instrumental Parameters

-

Spectrometer: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for NMR analysis of a small organic molecule.

Caption: A typical workflow for NMR sample analysis.

References

An In-depth Technical Guide on the Biological Activity of Ethyl (2R)-5-Oxopyrrolidine-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, is a chiral molecule that has garnered interest in the scientific community for its potential biological activities and its utility as a versatile building block in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on neuroprotective, anticancer, and antimicrobial properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound, also known as D-pyroglutamic acid ethyl ester, belongs to the class of pyrrolidinones, which are prevalent scaffolds in many biologically active natural products.[1] Its unique structural features, including a lactam ring and a chiral center, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules.[2] Research indicates that this compound and its derivatives may modulate various biological processes, including enzymatic activity and cellular signaling pathways, highlighting its potential for therapeutic applications.[2]

Biological Activities

While specific quantitative data for the biological activities of this compound is limited in publicly available literature, studies on its derivatives and related compounds suggest several areas of potential therapeutic relevance.

Neuroprotective Effects

Derivatives of the 5-oxopyrrolidine-2-carboxylate core have been investigated for their neuroprotective properties. The pyroglutamate structure is of interest in neuroscience research.[] For instance, certain pyroglutamate amides have been synthesized and have shown potential in mitigating neurotoxicity, suggesting a role for this scaffold in the development of treatments for neurodegenerative disorders.

Anticancer Activity

Recent studies have focused on the synthesis and anticancer evaluation of novel 5-oxopyrrolidine derivatives. While specific data for the ethyl ester is not provided, various derivatives bearing azole, diazole, and hydrazone moieties have demonstrated significant cytotoxic activity against cancer cell lines such as A549 human lung adenocarcinoma.[1][4]

Antimicrobial and Antifungal Activity

The 5-oxopyrrolidine scaffold has been identified as a promising framework for the development of new antimicrobial agents.[1] Studies on L-pyroglutamic acid esters have revealed significant antifungal activity against various plant pathogens.[5] Although these studies focused on the L-enantiomer, they provide a strong rationale for investigating the antimicrobial potential of the D-enantiomer, this compound.

Quantitative Data

| Compound Reference | Target Organism | EC50 (µg/mL)[5] |

| 2d (an L-pyroglutamic acid ester) | Phytophthora infestans | 1.44 |

| 2j (an L-pyroglutamic acid ester) | Phytophthora infestans | 1.21 |

| Azoxystrobin (Commercial Fungicide) | Phytophthora infestans | 7.85 |

Signaling Pathways

Nrf2 Signaling Pathway

While not directly demonstrated for this compound, some pyrrolidine derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] This pathway is a critical regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

Caption: Proposed Nrf2 signaling pathway activation by a pyrrolidine derivative.

Experimental Protocols

This section provides generalized protocols for assays relevant to the potential biological activities of this compound. These should be adapted and optimized for the specific experimental context.

In Vitro Neuroprotection Assay

This protocol outlines a general procedure to assess the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).[2]

Caption: Experimental workflow for an in vitro neuroprotection assay.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Plate reader

Procedure:

-

Cell Culture: Maintain the neuronal cell line according to standard protocols.

-

Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induction of Neurotoxicity: Add glutamate to the wells to induce excitotoxicity.

-

Incubation: Incubate the plates for 24-48 hours.

-

Cell Viability Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vitro Anticancer Activity Assay

This protocol describes a method to evaluate the cytotoxic effects of the compound on a cancer cell line (e.g., A549).[4]

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

MTT reagent

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates and allow them to attach.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Perform the MTT assay as described in the neuroprotection protocol.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.

Materials:

-

Bacterial strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

This compound

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the bacterial strain for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis

This compound can be synthesized from D-pyroglutamic acid through Fischer esterification.[2]

Caption: Synthesis of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential applications in neuroprotection, oncology, and infectious diseases. While direct and extensive biological data for the parent ethyl ester is currently scarce, the activities of its analogues strongly warrant further investigation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers to explore the therapeutic potential of this intriguing molecule and to design future studies aimed at elucidating its mechanisms of action and quantifying its biological effects. Further research is necessary to establish a definitive profile of its biological activity and to explore its potential as a lead compound in drug discovery programs.

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Reactivity of the Pyrrolidinone Ring System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of polarity, hydrogen bonding capabilities, and conformational flexibility has led to its incorporation into a wide array of pharmaceuticals, natural products, and polymers. This technical guide provides a comprehensive overview of the fundamental reactivity of the 2-pyrrolidinone ring system, focusing on its reactions at the amide nitrogen, the carbonyl carbon, and the α- and β-positions of the carbon backbone. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and application of pyrrolidinone-containing molecules.

Electronic Structure and General Reactivity

The reactivity of the 2-pyrrolidinone ring is governed by the electronic interplay between the amide nitrogen and the carbonyl group. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which delocalizes the electron density and imparts a planar character to the amide bond. This resonance has several important consequences for the ring's reactivity:

-

N-H Acidity: The nitrogen proton is weakly acidic, with a predicted pKa of approximately 16.62. This allows for deprotonation with a strong base to generate a nucleophilic lactamate anion.

-

Carbonyl Electrophilicity: While the resonance reduces the electrophilicity of the carbonyl carbon compared to a ketone, it is still susceptible to attack by strong nucleophiles.

-

α-C-H Acidity: The protons on the carbon atom adjacent to the carbonyl group (the α-position) are weakly acidic and can be removed by strong bases to form an enolate, which can then act as a nucleophile.

-

Ring Strain: As a five-membered ring, pyrrolidinone possesses some degree of ring strain, which can influence its reactivity, particularly in ring-opening reactions.

Reactions at the Amide Nitrogen

The nitrogen atom of the pyrrolidinone ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents.

N-Alkylation

Deprotonation of the N-H bond with a strong base, such as sodium hydride or sodium methoxide, followed by treatment with an alkyl halide or other electrophile, readily affords N-alkylated pyrrolidinones.

N-Acylation

N-acylation can be achieved by reacting the lactamate anion with an acyl halide or anhydride. This reaction is fundamental in the synthesis of many biologically active molecules.

Reactions at the Carbonyl Carbon

The carbonyl group is another important handle for modifying the pyrrolidinone scaffold.

Reduction to Pyrrolidines

The carbonyl group of 2-pyrrolidinone can be reduced to a methylene group to yield the corresponding pyrrolidine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4).

Hydrolysis

Under acidic or basic conditions, the amide bond of 2-pyrrolidinone can be hydrolyzed to yield γ-aminobutyric acid (GABA).[1][2] The reaction is typically slow but can be accelerated by heat. For instance, in a 4% sodium hydroxide solution, 50-70% of N-methylpyrrolidone is hydrolyzed after 8 hours.

Reactions at the α-Carbon

The α-carbon of the pyrrolidinone ring can be functionalized through the formation of an enolate intermediate.

α-Alkylation

Treatment of an N-protected pyrrolidinone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate that can be alkylated with an alkyl halide. The N-protection is often necessary to prevent competing N-alkylation.

Ring-Opening Polymerization

2-Pyrrolidinone can undergo anionic ring-opening polymerization to produce nylon-4, a polyamide with properties similar to natural silk. This polymerization is typically initiated by a strong base that deprotonates the monomer to form the lactamate anion, which then acts as the nucleophile to attack another monomer unit.

Quantitative Reactivity Data

A summary of available quantitative data on the reactivity of the 2-pyrrolidinone ring system is presented in the table below. It is important to note that specific reaction rates are highly dependent on the substrate, reagents, and reaction conditions.

| Parameter | Value | Conditions/Notes |

| pKa of N-H | ~16.62 (Predicted) | |

| Hydrolysis Rate | 50-70% hydrolysis in 8 hours | N-methylpyrrolidone in 4% NaOH solution. |

| C-H Bond Dissociation Energy (α-position) | ~377 kJ/mol (for pyrrolidine) | Experimental value for the α-C-H bond in the parent pyrrolidine ring.[3] The value for 2-pyrrolidinone is expected to be slightly lower due to stabilization of the resulting radical by the adjacent carbonyl group. Theoretical calculations (DFT) can provide more precise values. |

Experimental Protocols

Detailed experimental procedures for key reactions involving the pyrrolidinone ring are provided below. These protocols are illustrative and may require optimization for specific substrates.

Synthesis of Piracetam (N-acetamido-2-pyrrolidinone)

This protocol describes a common industrial synthesis of the nootropic drug piracetam.[1][4][5][6][7]

Step 1: Formation of Sodium 2-Pyrrolidonate

-

In a suitable reaction vessel, dissolve 850 kg of 2-pyrrolidone in a solution of sodium methoxide.

-

The sodium salt of 2-pyrrolidone will form and is soluble in water.

Step 2: Condensation with Ethyl Chloroacetate

-

After dissolving the sodium 2-pyrrolidonate in a suitable solvent, add approximately 128 kg of ethyl chloroacetate.

-

Allow the condensation reaction to proceed to form ethyl 2-pyrrolidoneacetate.

Step 3: Amination

-

Introduce ammonia gas into the reaction mixture and stir for 2 hours.

-

Allow the reaction mixture to stand, promoting crystallization of the product.

-

Filter the crystals and dry to obtain 2-pyrrolidone acetamide (piracetam). The reported yield is approximately 76%.

Reduction of 2-Pyrrolidinone to Pyrrolidine with LiAlH₄

This is a general procedure for the reduction of amides and lactams to amines using lithium aluminum hydride.[8][9][10][11]

Materials:

-

2-Pyrrolidinone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate (for quenching)

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 to 2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: Cool the suspension in an ice bath. Slowly add a solution of 2-pyrrolidinone (1 equivalent) in anhydrous THF to the LiAlH₄ suspension. The addition should be done at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or at reflux until the reaction is complete (monitor by TLC).

-

Workup (Fieser method):

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add 'x' mL of water, where 'x' is the mass of LiAlH₄ in grams used.

-

Add 'x' mL of 15% aqueous NaOH solution.

-

Add '3x' mL of water.

-

Allow the mixture to warm to room temperature and stir for 15-30 minutes until a granular precipitate forms.

-

Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes.

-

Filter the mixture through a pad of Celite and wash the filter cake with THF or ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude pyrrolidine.

-

Purify the product by distillation if necessary.

-

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. The workup procedure should be performed with extreme care.

Synthesis of Cotinine from Nicotine

Cotinine, a major metabolite of nicotine, is a pyrrolidinone derivative. This protocol describes its synthesis by the oxidation of nicotine.[12][13]

Materials:

-

Nicotine

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium hydroxide (KOH)

-

Water

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flask, dissolve potassium ferricyanide (14-fold molar excess) and potassium hydroxide (14-fold molar excess) in water. Cool the solution to 0 °C with stirring.

-

Addition of Nicotine: Add nicotine (1 equivalent) dropwise to the cold, stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 100 minutes.

-

Workup:

-

Make the reaction mixture basic with additional potassium hydroxide.

-

Extract the aqueous layer with three portions of chloroform.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain a crude oil.

-

-

Purification: The crude cotinine can be purified by column chromatography on alumina, eluting with a gradient of ether and methanol.

Visualizations of Reactivity and Pathways

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a representative biological signaling pathway involving a pyrrolidinone derivative.

Caption: Mechanism of base-catalyzed hydrolysis of 2-pyrrolidinone.

Caption: General mechanism of N-acylation of 2-pyrrolidinone.

References

- 1. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102718691A - Novel piracetam synthetic method - Google Patents [patents.google.com]

- 5. Novel synthesis method of nootropic piracetam - Eureka | Patsnap [eureka.patsnap.com]

- 6. Piracetam synthesis - chemicalbook [chemicalbook.com]

- 7. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]

- 8. adichemistry.com [adichemistry.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Workup [chem.rochester.edu]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

Solubility Profile of Ethyl (2R)-5-oxopyrrolidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for ethyl (2R)-5-oxopyrrolidine-2-carboxylate (also known as D-Pyroglutamic acid ethyl ester), a versatile chiral building block in organic synthesis. Due to the limited publicly available quantitative solubility data for this specific ester, this guide also furnishes a detailed, adaptable experimental protocol for solubility determination based on established methods for the parent compound, L-pyroglutamic acid.

Physicochemical Properties

This compound is a derivative of pyroglutamic acid.[] Its structure, featuring a lactam and an ethyl ester, influences its solubility characteristics. General principles of ester solubility suggest that it is more soluble in organic solvents than its carboxylic acid precursor due to the masking of the polar carboxyl group.[2][3] It is described as a white to cream-colored, low-melting solid.[4]

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound across a range of solvents and temperatures is limited in publicly accessible literature. A calculated solubility value is available and presented in Table 1.

Table 1: Calculated Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | 20 | Calculated |

Note: This data is based on computational predictions and should be confirmed by experimental analysis.

Qualitative assessments indicate that D-Pyroglutamic acid ethyl ester is soluble in a variety of organic solvents.[]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for determining the solubility of a compound like this compound. This method is adapted from a study on its parent compound, L-pyroglutamic acid, and is a robust and widely used technique.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Jacketed glass vessel with magnetic stirrer and temperature controller

-

Analytical balance (±0.0001 g)

-

Thermostatic bath

-

Syringe with a 0.45 µm filter

-

Pre-weighed vials

-

Drying oven

Procedure:

-

Temperature Control: Set the thermostatic bath to the desired experimental temperature. Allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution. Allow the solution to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is considered to be at equilibrium when consecutive measurements of the concentration show no significant change.

-

Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a 0.45 µm filter into a pre-weighed vial.

-

Gravimetric Analysis: Weigh the vial containing the filtrate to determine the mass of the solution.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). Dry the sample to a constant weight.

-

Calculation: The solubility (S) in g/100g of solvent can be calculated using the following equation:

S = (m_solute / m_solvent) * 100

Where:

-

m_solute is the mass of the dried solute.

-

m_solvent is the mass of the solvent (mass of the solution - mass of the solute).

-

-

Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of solubility.

References

Methodological & Application

Application Notes and Protocols: Ethyl (2R)-5-oxopyrrolidine-2-carboxylate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a derivative of pyroglutamic acid, is a versatile and valuable chiral building block in modern organic synthesis. Its rigid, five-membered lactam structure, combined with the presence of two distinct functional groups (an ester and a lactam), provides a synthetically useful scaffold for the introduction of stereochemistry and further molecular complexity. The (R)-configuration at the C2 position makes it an attractive starting material for the enantioselective synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural product analogues.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of neuroprotective agents, conformationally restricted γ-aminobutyric acid (GABA) analogues, and complex spirocyclic architectures.

Synthesis of Neuroprotective Agents: NR2B-NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurodegenerative disorders. The NR2B subunit of the NMDA receptor is a particularly attractive target for the development of neuroprotective agents. This compound serves as a key chiral precursor for the synthesis of potent and selective NR2B-NMDA receptor antagonists.

A notable application is the synthesis of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which have shown significant neuroprotective activity.[1] The synthesis commences with the N-alkylation of the parent lactam, followed by conversion of the ethyl ester to the desired carboximidamide.

Experimental Protocols

Protocol 1.1: Synthesis of Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate

This protocol describes the N-benzylation of this compound.

-

Materials:

-

This compound

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringe and needles

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the stirred suspension.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylated product.

-

Protocol 1.2: Conversion to 1-benzyl-5-oxopyrrolidine-2-carboximidamide

This two-step protocol outlines the conversion of the ethyl ester to the corresponding carboximidamide.

-

Step 1: Ammonolysis to the Amide

-

Dissolve the ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate in a saturated solution of ammonia in methanol.

-

Stir the solution in a sealed pressure vessel at room temperature for 48-72 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the crude 1-benzyl-5-oxopyrrolidine-2-carboxamide.

-

-

Step 2: Dehydration to the Carboximidamide

-

To a solution of the crude amide in anhydrous dichloromethane, add a dehydrating agent (e.g., triflic anhydride and an organic base like triethylamine) at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer, concentrate, and purify by chromatography to obtain the final 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative.

-

Data Presentation

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1.1 | Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate | This compound | NaH, Benzyl bromide | 85-95 | >98 (NMR) |

| 1.2 | 1-benzyl-5-oxopyrrolidine-2-carboximidamide | Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate | 1. NH₃/MeOH 2. Dehydrating agent | 60-70 (over 2 steps) | >95 (HPLC) |

Signaling Pathway and Workflow

The synthesized 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives act as antagonists at the NR2B subunit of the NMDA receptor, thereby inhibiting excessive calcium influx and subsequent excitotoxicity, a key pathway in neuronal cell death.

Caption: Synthetic workflow for neuroprotective agents.

Caption: Antagonism of the NMDA receptor signaling pathway.

Synthesis of Conformationally Restricted GABA Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of conformationally restricted GABA analogues is a key strategy in medicinal chemistry to enhance receptor selectivity and improve pharmacokinetic properties. The pyrrolidine ring of this compound can be opened to yield functionalized GABA derivatives with defined stereochemistry.

Experimental Protocol

Protocol 2.1: Synthesis of (R)-4-Amino-5-(benzyloxy)-5-oxopentanoic Acid

This protocol describes the ring-opening of the N-benzylated intermediate to a GABA analogue.

-

Materials:

-

Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate in an appropriate solvent (e.g., methanol).

-

Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with hydrochloric acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the GABA analogue.

-

Data Presentation

| Step | Product | Starting Material | Reagents | Yield (%) |

| 2.1 | (R)-4-Amino-5-(benzyloxy)-5-oxopentanoic Acid | Ethyl (2R)-1-benzyl-5-oxopyrrolidine-2-carboxylate | NaOH (aq) | 80-90 |

Workflow Diagram

Caption: Synthesis of a GABA analogue.

Synthesis of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. The pyrrolidine ring of this compound can participate in cycloaddition reactions to form complex spiro-heterocycles, such as spiro[pyrrolidine-3,3'-oxindoles]. These structures are found in numerous biologically active natural products.

A common strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated from an isatin and an amino acid, with a dipolarophile derived from the chiral building block.

Conceptual Workflow

Caption: Conceptual workflow for spirocycle synthesis.

Conclusion

This compound is a powerful chiral building block that provides access to a diverse range of complex and biologically relevant molecules. The protocols and data presented herein for the synthesis of neuroprotective agents, and the outlined strategies for the preparation of GABA analogues and spirocyclic compounds, highlight its utility in modern drug discovery and development. The stereochemical information inherent in this starting material allows for the efficient and enantioselective synthesis of novel chemical entities with therapeutic potential.

References

Application Notes & Protocols: Targeting BACE1 in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These notes provide an overview of the medicinal chemistry approach to inhibiting β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. Included are quantitative data for a prominent BACE1 inhibitor, detailed experimental protocols for assessing enzyme activity, and diagrams illustrating the relevant biological pathway and a typical drug discovery workflow.

Introduction to BACE1 as a Therapeutic Target

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides in the brain.[1][2] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[2][3] BACE1 performs the initial and rate-limiting step in this amyloidogenic pathway.[2][4] Therefore, inhibiting BACE1 is a primary strategy in medicinal chemistry to reduce Aβ production and potentially halt the progression of AD.[2][5]

The development of BACE1 inhibitors has been a significant focus of pharmaceutical research, leading to several candidates entering clinical trials.[1][6] Despite challenges and clinical trial setbacks, BACE1 remains a critical target, and the lessons learned are invaluable for future drug design in neurology.[7][8][9]

Featured Inhibitor: Verubecestat (MK-8931)

Verubecestat (MK-8931) is a potent, orally active BACE1 inhibitor developed by Merck that reached late-stage clinical trials.[8] It demonstrated significant reduction of Aβ levels in the cerebrospinal fluid (CSF) of both animal models and human subjects.[10][11] Although the trials were ultimately halted due to a lack of cognitive benefit and some adverse effects, the compound serves as an excellent case study for its well-characterized preclinical and clinical data.[8][9][12]

Quantitative Data for Verubecestat

The following table summarizes the in vitro and cellular potency of Verubecestat against BACE1 and its effect on Aβ production.

| Parameter | Species | Value | Assay Type / Conditions | Reference |

| Ki | Human | 2.2 nM | Purified BACE1 Enzyme Assay | [13][14] |

| Ki | Human | 7.8 nM | Cellular Assay | [10][15] |

| IC50 | Human | 13 nM | Cellular Aβ40 Reduction | [10][15] |

| IC50 | Human | 2.1 nM | Aβ40 Reduction (HEK293 cells) | [13][14] |

| IC50 | Human | 0.7 nM | Aβ42 Reduction (HEK293 cells) | [13][14] |

| IC50 | Human | 4.4 nM | sAPPβ Reduction (HEK293 cells) | [13][14] |

Signaling Pathway and Drug Discovery Workflow

Amyloid Precursor Protein (APP) Processing Pathway

The diagram below illustrates the two main processing pathways for APP. The amyloidogenic pathway, initiated by BACE1, leads to the formation of toxic Aβ plaques. The non-amyloidogenic pathway, initiated by α-secretase, is non-pathological. BACE1 inhibitors are designed to block the first step of the amyloidogenic cascade.

References

- 1. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer’s Disease | Domainex [domainex.co.uk]

- 2. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verubecestat - Wikipedia [en.wikipedia.org]

- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 10. selleckchem.com [selleckchem.com]

- 11. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alzforum.org [alzforum.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. behavioralhealth2000.com [behavioralhealth2000.com]

- 15. selleckchem.com [selleckchem.com]

Application Notes: The Strategic Use of Ethyl (2R)-5-Oxopyrrolidine-2-Carboxylate in the Synthesis of N-Terminal Pyroglutamyl Peptides

Introduction

N-terminal pyroglutamic acid (pGlu) is a common post-translational modification in many biologically active peptides and proteins, including hormones like Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH). The formation of the pGlu residue, a cyclic lactam of glutamic acid, confers significant advantages to the peptide, most notably enhanced stability against degradation by aminopeptidases. This increased half-life is a highly desirable attribute in the development of peptide-based therapeutics.

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, also known as D-pyroglutamic acid ethyl ester, is a valuable chiral building block for the synthesis of peptides containing an N-terminal D-pyroglutamic acid moiety.[1] While not directly coupled in standard solid-phase peptide synthesis (SPPS), it serves as a readily available precursor to (2R)-5-oxopyrrolidine-2-carboxylic acid (D-pyroglutamic acid). Following a straightforward saponification, the resulting D-pyroglutamic acid can be efficiently coupled to the N-terminus of a resin-bound peptide, serving as a terminal capping group. This document provides detailed protocols for the conversion of the ethyl ester to the free acid and its subsequent incorporation into a peptide sequence using standard Fmoc-based SPPS.

Core Applications

-

N-Terminal Capping: Introduction of a pGlu residue blocks the N-terminus, preventing enzymatic degradation and increasing the in vivo stability of synthetic peptides.

-

Conformational Constraint: The rigid pyroglutamate ring can help to lock the peptide backbone into a specific conformation, which can be crucial for receptor binding and biological activity.

-

Drug Development: As a key component of many natural and synthetic bioactive peptides, the incorporation of pGlu is a critical step in the synthesis of various drug candidates.

Experimental Protocols

This section details the necessary procedures for preparing D-pyroglutamic acid from its ethyl ester and subsequently coupling it to a peptide chain on a solid support.

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the ethyl ester to yield the free carboxylic acid (D-pyroglutamic acid), which is required for the subsequent coupling reaction.

Materials and Reagents

| Reagent | Molarity/Concentration | Quantity | Notes |

| This compound | - | 1.0 eq (e.g., 1.57 g) | Starting material |

| Methanol (MeOH) | Anhydrous | ~10 mL / g ester | Solvent |

| Sodium Hydroxide (NaOH) Solution | 1 M (aqueous) | 1.2 eq | Hydrolysis reagent |

| Hydrochloric Acid (HCl) Solution | 1 M (aqueous) | As needed | For acidification to pH 2-3 |

| Ethyl Acetate (EtOAc) | ACS Grade | ~50 mL | Extraction solvent |

| Brine (Saturated NaCl solution) | Saturated | ~20 mL | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | Drying agent |

Procedure

-

Dissolution: Dissolve this compound in a mixture of methanol and 1 M aqueous NaOH solution in a round-bottom flask.

-

Hydrolysis: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.[2]

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield (2R)-5-oxopyrrolidine-2-carboxylic acid as a solid. The product can be used in the next step without further purification if purity is high, or recrystallized if necessary.

Protocol 2: N-Terminal Capping with D-Pyroglutamic Acid via SPPS

This protocol outlines the coupling of D-pyroglutamic acid onto a resin-bound peptide with a free N-terminal amine using HBTU as the activating agent. This is the final coupling step in the peptide synthesis.

Materials and Reagents

| Reagent | Molarity/Concentration | Quantity (vs. resin loading) | Purpose |

| Peptide-Resin (with free N-terminus) | - | 1.0 eq | Substrate |

| D-Pyroglutamic Acid | - | 3.0 eq | Amino acid to be coupled |

| HBTU | 0.5 M in DMF | 2.9 eq | Coupling/Activating Reagent |

| N,N-Diisopropylethylamine (DIPEA) | - | 6.0 eq | Base |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | As needed | Solvent and washing |

| Dichloromethane (DCM) | ACS Grade | As needed | Washing |

| Kaiser Test Reagents | - | As needed | To monitor reaction completion |

Procedure

-

Resin Preparation: Swell the peptide-resin (on which the desired sequence has already been assembled) in DMF for 30-60 minutes in a reaction vessel.[3]

-

Fmoc-Deprotection (if necessary): If the N-terminal amino acid is still Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling Solution Preparation: In a separate tube, dissolve D-pyroglutamic acid (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for 2-5 minutes.

-